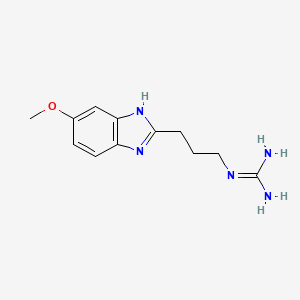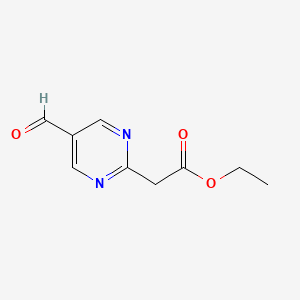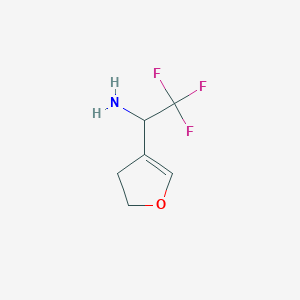
1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine is a chemical compound characterized by the presence of a dihydrofuran ring and a trifluoroethylamine group
Vorbereitungsmethoden
The synthesis of 1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine typically involves the reaction of dihydrofuran derivatives with trifluoroethylamine. One common method includes the use of diazocarbonyl compounds, which undergo a rhodium-catalyzed reaction to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Wirkmechanismus
The mechanism by which 1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine can be compared with other similar compounds, such as:
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethanone: This compound shares the dihydrofuran and trifluoroethyl groups but differs in the functional group attached to the ethyl chain.
2-(4,5-Dihydrofuran-3-yl)-3-phenyl-1,3,2-oxazaphospholidine: This compound contains a similar dihydrofuran ring but is part of a more complex tricyclic structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
886371-69-3 |
|---|---|
Molekularformel |
C6H8F3NO |
Molekulargewicht |
167.13 g/mol |
IUPAC-Name |
1-(2,3-dihydrofuran-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h3,5H,1-2,10H2 |
InChI-Schlüssel |
WSWIATCXDLLGHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC=C1C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


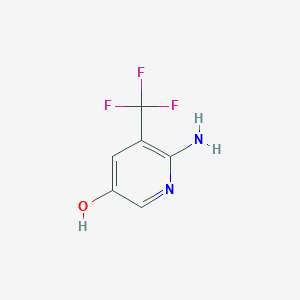
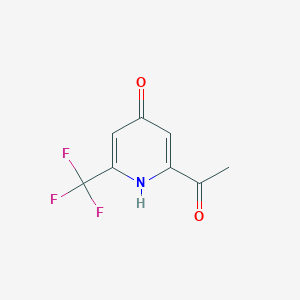
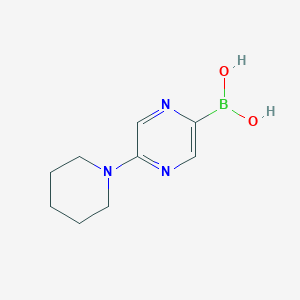
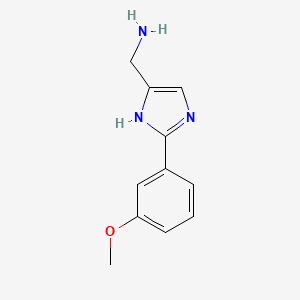
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-tert-butylphenyl)acrylamide](/img/structure/B14853046.png)
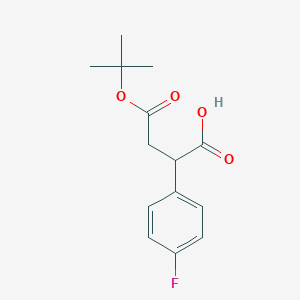
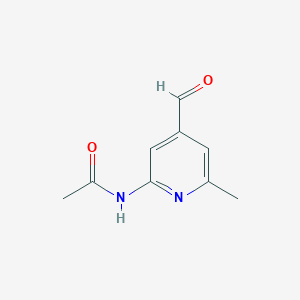
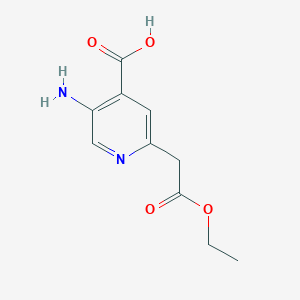
![3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14853063.png)
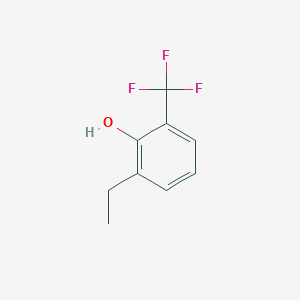
![5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole](/img/structure/B14853065.png)

